molecular formula C12H11N3O3 B1601794 5-(4-Aminophenoxy)-2-nitroaniline CAS No. 30491-74-8

5-(4-Aminophenoxy)-2-nitroaniline

Cat. No.: B1601794
CAS No.: 30491-74-8
M. Wt: 245.23 g/mol
InChI Key: ZHELWQKSRPWTPN-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)-2-nitroaniline (CAS 30491-74-8), also known as 3,4'-Diamino-4-nitrodiphenyl Ether, is a high-purity chemical compound supplied for research applications. This compound has a molecular formula of C12H11N3O3 and a molecular weight of 245.24 g/mol . It is identified as a dia-minated nitrodiphenyl ether derivative, a structural motif found in intermediates for dyes and advanced materials . As a handling precaution, this product is classified with the signal word "Danger" and may cause damage to organs through prolonged or repeated exposure (Hazard Statement H370) . Researchers should consult the Safety Data Sheet for detailed handling protocols. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-aminophenoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-8-1-3-9(4-2-8)18-10-5-6-12(15(16)17)11(14)7-10/h1-7H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHELWQKSRPWTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547208
Record name 5-(4-Aminophenoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30491-74-8
Record name 5-(4-Aminophenoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Diamino-4-nitrodiphenyl Ether
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Scientific Research Applications

Chemical Synthesis

5-(4-Aminophenoxy)-2-nitroaniline serves as a precursor in the synthesis of various organic compounds, particularly dyes and pigments. Its unique chemical structure allows it to participate in multiple reactions, leading to the formation of diverse derivatives.

Key Reactions:

  • Oxidation Products: The compound can yield nitroso derivatives and nitrate esters.
  • Reduction Products: It can be reduced to form different amines, including secondary and tertiary amines.
  • Substitution Products: Alkylation and acylation reactions can produce various derivatives that are valuable in synthetic chemistry.

Biological Applications

Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of cancer research.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives related to this compound. The National Cancer Institute (NCI) protocol was employed to assess the efficacy of synthesized compounds against various cancer cell lines. Notably, certain derivatives showed promising growth inhibition percentages (PGI) against CNS cancer cell lines, indicating potential as therapeutic agents .

CompoundCancer Cell LinePGI (%)
4iSNB-7541.25
4iUO-3130.14
4dCCRF-CEM26.92
4eEKVX26.61
4iOVCAR-523.12

Material Science

The compound is also utilized in the production of advanced materials such as polymers and composites due to its unique chemical properties. Its ability to interact with various molecular targets makes it suitable for enhancing material characteristics.

Applications in Polymer Chemistry:

  • Fluorescent Probes: It is used in developing fluorescent probes for imaging cellular processes, which is crucial in biological research.
  • Polymeric Composites: The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.

Analytical Chemistry

This compound has been employed in analytical methods for detecting toxic metabolites from azo dyes using chromatographic techniques. This application is significant for environmental monitoring and assessing the safety of chemical products .

Mechanism of Action

The mechanism by which 5-(4-Aminophenoxy)-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The amino group can interact with enzymes and receptors, while the nitro group can participate in redox reactions.

  • Pathways Involved: The compound can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

5-(4-Aminophenoxy)-2-nitroaniline is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • 2-Nitroaniline: Lacks the phenoxy group.

  • 4-Aminophenol: Lacks the nitro group.

  • 2-Nitro-4-aminophenol: Contains both the amino and nitro groups but lacks the phenoxy linkage.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

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Biological Activity

5-(4-Aminophenoxy)-2-nitroaniline, a compound with diverse biological activities, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Contributes to its reactivity and interaction with biological targets.
  • Nitro Group : Known for its role in biological activity, particularly in antimicrobial and anticancer properties.
  • Phenoxy Linkage : Enhances solubility and bioavailability.

The biological activity of this compound primarily involves the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways crucial for cell survival.
  • DNA Interaction : Nitro groups can lead to the formation of reactive intermediates that bind to DNA, causing cytotoxic effects.
  • Induction of Apoptosis : Similar to other nitro compounds, it may trigger programmed cell death in cancer cells by altering nuclear morphology.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The compound's IC50 values indicate its potency compared to established chemotherapeutics like cisplatin.

Cell LineIC50 (µM)Comparison to Cisplatin
MDA-MB-2310.478.75 times more potent
HT-290.850.8 times more active

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to toxic intermediates that damage bacterial DNA. This property positions this compound as a candidate for further exploration in antibiotic development.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various nitroaniline derivatives, including this compound, against multiple cancer cell lines using MTT assays. The results indicated significant apoptosis induction at concentrations as low as 10 µM, demonstrating its potential as an anticancer therapeutic agent .
  • Mechanistic Insights : Flow cytometric analysis revealed that treatment with this compound led to increased sub-G1 populations in treated cells, indicating apoptosis. Hoechst staining further confirmed nuclear condensation and fragmentation typical of apoptotic cells .

Preparation Methods

Protection of Amino Groups

A critical step in the synthesis is the protection of amino groups to avoid unwanted side reactions during nitration. Various N-protecting groups have been employed, including:

  • Acetyl (Ac)
  • Carbobenzyloxy (Cbz or Z)
  • Methoxybenzyl carbonyl (Moz or MeOZ)
  • Allyl carbamate (Alloc)
  • Benzoyl (Bz)
  • Benzyl (Bn)
  • Carbamate derivatives (e.g., 2,2,2-trichloroethyl carbamate (Troc))
  • Sulfonamides such as tosyl (Ts), Nosyl, and Nps groups

These groups are introduced using corresponding carbonyl or sulfonyl chlorides or anhydrides, often in the presence of an organic or inorganic base (e.g., pyridine, triethylamine, sodium hydroxide) or acid catalysts.

Reaction conditions for protection:

Parameter Typical Range/Examples
Reagents Acetic anhydride, acetyl chloride, benzoyl chloride, tosyl chloride, allyl chloroformate
Solvents Water, methanol, ethanol, toluene, DMF, THF
Temperature Ambient to reflux temperatures (25–100 °C)
Catalysts/Bases Pyridine, triethylamine, sodium hydroxide

The protected intermediate is isolated either as a solid or used directly in the next step, often purified by crystallization or column chromatography.

Nitration of Protected Intermediates

Nitration is performed on the N-protected aniline derivative to introduce the nitro group selectively at the 5-position (relative to the amino substituent). Key nitrating agents include:

  • Nitric acid (HNO3)
  • Sodium nitrate (NaNO3)
  • Potassium nitrate (KNO3)

These are often used in combination with strong acids such as sulfuric acid (H2SO4), hydrochloric acid (HCl), or phosphoric acid (H3PO4) to generate the nitronium ion (NO2+), the active nitrating species.

Typical nitration conditions:

Parameter Typical Range/Examples
Nitrating agents HNO3, NaNO3, KNO3
Acid medium H2SO4, HCl, H3PO4
Solvents Benzene, toluene, xylene, chlorobenzene, chloroform, water mixtures
Temperature 0 to 100 °C, often controlled to avoid over-nitration
Time Several minutes to hours depending on scale and reactivity

The nitrated protected intermediate is isolated and purified similarly by crystallization or chromatography.

Formation of the Phenoxy Linkage

The phenoxy linkage between the 5-nitro-2-aminophenyl moiety and the 4-aminophenyl group is typically formed via nucleophilic aromatic substitution or Ullmann-type ether synthesis.

A common method involves reacting a halogenated nitroaniline (e.g., 5-nitro-2-chloroaniline) with 4-aminophenol under basic conditions to form the ether bond.

Typical ether formation conditions:

Parameter Typical Range/Examples
Reactants 5-nitro-2-chloroaniline and 4-aminophenol
Base Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents DMF, DMSO, acetone, ethanol
Temperature 80–150 °C
Time Several hours to overnight

This step requires careful control to avoid side reactions such as over-alkylation or decomposition.

Deprotection of Amino Groups

After nitration and ether formation, the N-protecting groups are removed to yield the free amino groups. Deprotection methods depend on the protecting group used but typically involve:

  • Acidic hydrolysis (e.g., with HCl, trifluoroacetic acid)
  • Basic hydrolysis (e.g., NaOH)
  • Catalytic hydrogenation (for benzyl or carbobenzyloxy groups)

Typical deprotection conditions:

Protecting Group Deprotection Method Conditions
Acetyl (Ac) Acidic or basic hydrolysis HCl or NaOH, 25–100 °C
Carbobenzyloxy (Cbz) Catalytic hydrogenation H2, Pd/C catalyst, room temp
Tosyl (Ts) Reductive or acidic cleavage Zn/AcOH or HBr

The final product, 5-(4-aminophenoxy)-2-nitroaniline, is purified by recrystallization or chromatography to achieve high purity suitable for further applications.

Summary Table of Preparation Steps

Step Key Reagents/Conditions Purpose/Outcome
1. Amino group protection Acetic anhydride, pyridine, organic/inorganic base Protect amino groups to prevent side reactions
2. Nitration HNO3/H2SO4 or NaNO3/H2SO4, controlled temperature Introduce nitro group selectively
3. Ether formation 5-nitro-2-chloroaniline + 4-aminophenol, K2CO3, DMF Form phenoxy linkage
4. Deprotection Acidic/basic hydrolysis or catalytic hydrogenation Remove protecting groups to free amines
5. Purification Crystallization or chromatography Obtain pure this compound

Research Findings and Industrial Feasibility

  • Protection and nitration steps are crucial for regioselectivity and yield optimization.
  • Use of N-protection allows nitration under harsher conditions without decomposition.
  • Phenoxy bond formation is typically achieved via nucleophilic aromatic substitution with good yields.
  • Deprotection methods are chosen based on protecting groups to minimize side reactions.
  • The overall process is scalable and adaptable for industrial synthesis, offering good purity and yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Aminophenoxy)-2-nitroaniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, the nitro group at the 2-position can be introduced through nitration of a precursor aniline derivative, followed by coupling with 4-aminophenol under basic conditions. Reaction temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and catalyst choice (e.g., K₂CO₃ for deprotonation) critically affect yield. Purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR/IR : 1H^1H-NMR confirms aromatic proton environments (e.g., deshielded NH2_2 and NO2_2 groups). IR identifies functional groups (N–O stretch at ~1520 cm1^{-1}, N–H bend at ~1600 cm1^{-1}).
  • X-ray crystallography : Use SHELXL for structure refinement. A monoclinic crystal system (space group P21/cP2_1/c) with lattice parameters a=11.027A˚,b=6.121A˚,c=17.524A˚a = 11.027 \, \text{Å}, b = 6.121 \, \text{Å}, c = 17.524 \, \text{Å} is typical for nitroaniline derivatives .

Q. How does the nitro group in this compound influence its redox behavior in catalytic reduction?

  • Methodology : The nitro group (-NO2_2) is reduced to -NH2_2 using NaBH4_4 or hydrazine hydrate in the presence of catalysts like Au/SiO2_2 nanoparticles (98% efficiency in 30 min) or Ag/polymer microgels (95% efficiency in 45 min). Kinetic studies via UV-Vis spectroscopy track the disappearance of the nitro peak at ~400 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of this compound?

  • Methodology : Use gradient-corrected DFT functionals (e.g., Becke’s exchange-correlation) to model frontier molecular orbitals. The nitro group acts as an electron-withdrawing group, reducing HOMO-LUMO gaps (~3.5 eV) and directing electrophilic attacks to the aminophenoxy ring. Solvent effects (PCM model) and vibrational frequencies are calculated using Gaussian or ORCA software .

Q. What experimental and computational approaches investigate this compound’s potential in quorum sensing (QS) modulation?

  • Methodology :

  • Molecular docking : Simulate binding to LuxR-type receptors (e.g., PDB ID 3IXP). The nitro group mimics lactone rings in autoinducers, forming hydrogen bonds with Trp66/Trp60 and Asp73 residues.
  • Biological assays : Test QS inhibition in Vibrio fischeri using luminescence assays. EC50_{50} values < 50 µM suggest competitive binding .

Q. How do structural modifications (e.g., substituent variation) affect the catalytic activity of this compound in cross-coupling reactions?

  • Methodology : Compare catalytic performance of Pd-complexed derivatives in Suzuki-Miyaura coupling. Electron-donating groups (e.g., -OCH3_3) on the aminophenoxy ring enhance turnover frequency (TOF) by stabilizing Pd(0) intermediates. Kinetic data from GC-MS or HPLC quantify aryl halide conversion .

Data Contradiction Analysis

Observation Hypothesis Resolution Strategy
Conflicting reduction efficiencies (Au/SiO2_2: 98% vs. Ag/polymer: 95%)Catalyst surface area or stabilization differs.Conduct BET analysis for surface area and TEM for nanoparticle dispersion .
Discrepancies in computational vs. experimental HOMO-LUMO gapsSolvent effects or basis set limitations in DFT.Recalculate using implicit solvation models (e.g., SMD) and larger basis sets (e.g., 6-311++G**) .

Key Research Findings Table

Property Value/Outcome Reference
Reduction half-life (NaBH4_4)12 min (pseudo-first-order kinetics)
Crystal density1.45 g/cm3^3 (monoclinic system)
Detection limit (Ce-doped SnO2_2 sensor)6.3 nM (S/N = 3)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Aminophenoxy)-2-nitroaniline
Reactant of Route 2
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5-(4-Aminophenoxy)-2-nitroaniline

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